Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate
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Overview
Description
The compound contains several functional groups, including a morpholine ring, a benzoxazine ring, and a methyl ester group. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom . The benzoxazine ring is a heterocyclic compound containing a benzene ring fused to an oxazine ring . The methyl ester group is a common functional group in organic chemistry, consisting of a carbonyl adjacent to an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the morpholine and benzoxazine rings. The morpholine ring is a heterocycle, which means it contains atoms of at least two different elements. This could result in interesting chemical properties . The benzoxazine ring is also a heterocycle and could contribute to the stability of the molecule .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of the morpholine ring, the benzoxazine ring, and the methyl ester group. For example, the morpholine ring could undergo nucleophilic substitution reactions . The benzoxazine ring could undergo electrophilic aromatic substitution reactions . The methyl ester group could undergo hydrolysis to form a carboxylic acid and methanol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the morpholine ring could make the compound more polar, which could affect its solubility in different solvents . The benzoxazine ring could contribute to the stability of the molecule . The methyl ester group could make the compound more susceptible to hydrolysis .Properties
IUPAC Name |
methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-24-17(22)7-6-16(21)20-12-15(18(23)19-8-10-25-11-9-19)26-14-5-3-2-4-13(14)20/h2-7,15H,8-12H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCCOBQTQLPOKK-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CC(OC2=CC=CC=C21)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CC(OC2=CC=CC=C21)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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